molecular formula C9H15N3O2 B13538488 Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Cat. No.: B13538488
M. Wt: 197.23 g/mol
InChI Key: UMNKRFQLISLRKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is an ester derivative featuring a branched propanoate backbone substituted with an amino group and a 1H-imidazole ring. The compound’s molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-imidazol-1-yl-2-methylpropanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)6-12-5-4-11-7-12/h4-5,7H,3,6,10H2,1-2H3

InChI Key

UMNKRFQLISLRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CN=C1)N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution of Ethyl 2-Bromo-2-Methylpropanoate with Imidazole

One of the most straightforward methods involves the nucleophilic substitution of ethyl 2-bromo-2-methylpropanoate with imidazole . The key steps are:

  • Reactants:

    • Ethyl 2-bromo-2-methylpropanoate
    • Imidazole
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Temperature: 80–120°C
    • Duration: 12–24 hours
  • Mechanism:

    • The imidazole acts as a nucleophile, attacking the electrophilic carbon bonded to bromine, displacing the bromide ion via an SN2 mechanism, resulting in the formation of Ethyl 2-Amino-3-(1H-Imidazol-1-Yl)-2-Methylpropanoate .

Multi-step Synthesis via Imidazole Alkylation

An alternative approach involves the alkylation of imidazole with a suitable activated intermediate:

  • Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester via solvent-free or solvent-mediated alkylation of imidazole with tert-butyl chloroacetate, catalyzed by potassium carbonate or similar bases.

  • Step 2: Hydrolysis of the ester to obtain imidazol-1-yl-acetic acid .

  • Step 3: Coupling of the imidazole derivative with the methylated propanoate backbone, possibly through amidation or esterification, to yield the target compound.

This multi-step process, as detailed in recent literature, emphasizes environmentally friendly, solvent-free conditions, reducing hazardous waste and improving sustainability.

Industrial and Laboratory-Scale Methods

Solvent-Free Synthesis

Recent advances have demonstrated the feasibility of solvent-free synthesis for imidazole derivatives, including imidazol-1-yl-acetic acid hydrochloride , which can be adapted for the target compound. The process involves:

  • Mixing imidazole with tert-butyl chloroacetate in solid form.
  • Catalyzing the reaction with potassium carbonate at low temperatures (~0–60°C).
  • Isolating the ester via filtration and subsequent hydrolysis.

This environmentally friendly method minimizes the use of volatile organic compounds (VOCs) and aligns with green chemistry principles.

Continuous Flow Synthesis

Scaling up the process employs continuous flow reactors, which enhance reaction control, safety, and yield. The key parameters include:

Parameter Conditions Reference/Source
Temperature 80–120°C ,
Solvent DMF, DMSO (or solvent-free) ,
Base K₂CO₃, NaH ,
Reaction Time 12–24 hours ,
Scale Laboratory to industrial scale ,

Key Research Findings and Data

Study/Source Methodology Key Conditions Yield Notes
(Smolecule) Nucleophilic substitution DMF, K₂CO₃, 100°C ~70–85% Efficient for small-scale synthesis
(BenchChem) Solvent-free alkylation Potassium carbonate, 60°C 66% Environmentally friendly, scalable
(PubChem) Reaction of imidazole with ethyl 2-bromo-2-methylpropanoate DMF, 80°C Data not specified Widely used laboratory method

Summary of Preparation Strategies

Methodology Advantages Disadvantages Suitability
Nucleophilic substitution in polar aprotic solvents High yield, straightforward Use of organic solvents, environmental concerns Laboratory, small-scale
Solvent-free alkylation Eco-friendly, scalable Requires precise control Industrial, large-scale
Continuous flow synthesis Efficient, safe, scalable Equipment investment Industrial, commercial production

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Biological Activity
This compound C₁₀H₁₅N₃O₂ 209.25 Ethyl ester, amino, imidazole Branched propanoate backbone Not explicitly reported
Methyl analog (Mthis compound) C₉H₁₃N₃O₂ 195.22 Methyl ester, amino, imidazole Shorter ester chain Discontinued (stability issues suspected)
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide C₇H₁₂N₄O 168.20 Amide, amino, imidazole Replacement of ester with amide No reported activity
Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate C₂₀H₂₂N₂O₃ 338.40 Ethyl ester, imidazole, naphthalene Extended aromatic system Potent hypolipidemic agent (> clofibrate)
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate C₂₆H₂₈N₆O₅ 504.54 Methyl ester, tetrazole, imidazole Tetrazole biphenyl system Radioligand binding activity

Physicochemical Properties

  • Lipophilicity : The ethyl ester group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the amide (logP ~0.5–1.0), favoring blood-brain barrier penetration.

Biological Activity

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is a biologically significant compound characterized by its imidazole ring structure, which is prevalent in many bioactive molecules. This compound has been studied for its potential applications in medicinal chemistry and various biological systems due to its unique structural features.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C9H14N2O2
  • CAS Number : 1249164-90-6

The presence of an imidazole moiety contributes to its biological activity, particularly in interactions with metal ions and enzyme active sites. The structural features of this compound can influence its solubility, stability, and interactions with biological targets.

PropertyValue
Boiling Point125°C @ 0.4 mm Hg
Melting Point62°C
Purity95%

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that imidazole derivatives can inhibit the growth of various bacteria and fungi. The compound's ability to chelate metal ions may enhance its antimicrobial properties by modulating enzyme activities critical for microbial survival.
  • Enzyme Inhibition : The imidazole ring's coordination with metal ions allows this compound to potentially act as an enzyme inhibitor. This property is particularly relevant in metabolic pathways where metal-dependent enzymes play crucial roles .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of cellular processes through metal ion chelation.
  • Enzyme Modulation : Investigations into the compound's interaction with specific enzymes have shown that it can modulate enzyme activity, potentially influencing metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders .
  • Pharmacological Applications : There is ongoing research into the use of this compound in pharmaceutical formulations aimed at treating conditions related to enzyme dysfunction and microbial infections. Its structural similarity to other biologically active compounds suggests potential for further development in medicinal chemistry .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(1H-imidazol-1-yl)propanoateSimilar imidazole structureAntimicrobial
Methyl 2-(1H-imidazol-1-yl)propanoateVariation in alkyl group (methyl instead of ethyl)Enzyme inhibition
Ethyl 2-(1H-imidazol-1-yl)butanoateLonger carbon chain compared to targetPotentially similar activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic Substitution : React ethyl 3-bromo-2-methylpropanoate derivatives with imidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) enhance reaction kinetics .
  • Purification : Use recrystallization (e.g., ice-cold water or ethanol) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (chloroform:methanol, 6:1 v/v) .
  • Critical Parameters :
ParameterOptimal Range
SolventDMF/DMSO
Temperature60–80°C
CatalystK₂CO₃/NaH
Reaction Time12–24 hrs

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify imidazole ring protons (δ 7.0–7.5 ppm), ester carbonyl (δ 165–175 ppm), and methylamino groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 225–226 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Validate geometry with R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature). Include positive controls (e.g., known receptor agonists/antagonists) .
  • Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to account for variability. Replicate experiments across independent labs .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (Kd values) .

Q. What computational strategies are suitable for predicting target interactions and pharmacokinetic properties of this compound?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen bonding with imidazole nitrogen and steric fit .
  • ADMET Prediction : Employ SwissADME or ADMETlab to estimate bioavailability (%F), blood-brain barrier permeability, and toxicity (e.g., Ames test predictions) .
  • Example Output :
PropertyPrediction
LogP1.8–2.2
H-bond Acceptors4
CYP2D6 InhibitionHigh

Q. How can synthetic routes be modified to enhance stereochemical control or reduce byproduct formation?

  • Optimization Strategies :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry at the methylamino group .
  • Protecting Groups : Temporarily protect the imidazole nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .
  • Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should discrepancies in reported enzymatic inhibition IC₅₀ values for this compound be resolved?

  • Resolution Workflow :

Meta-Analysis : Compile data from multiple studies (e.g., PubChem, ChEMBL) and identify outliers using Grubbs’ test .

Experimental Replication : Reassess IC₅₀ under standardized conditions (e.g., 37°C, pH 7.4) using fluorescence-based assays .

Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or isomeric variations .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications of this compound most significantly impact its antimicrobial activity?

  • Key Modifications :

  • Imidazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance binding to microbial DNA gyrase .
  • Ester Hydrolysis : Replace ethyl ester with methyl to increase solubility and bioavailability .
    • SAR Table :
ModificationMIC (μg/mL) vs. E. coli
Parent Compound16
4-Cl-Imidazole4
Methyl Ester8

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